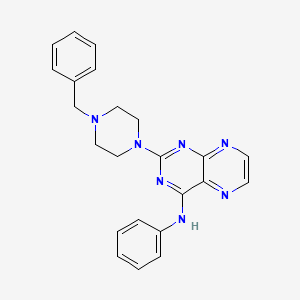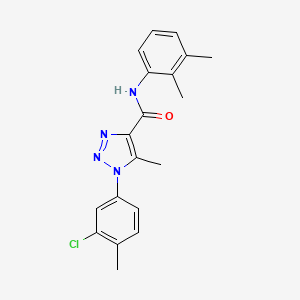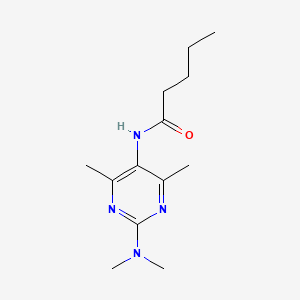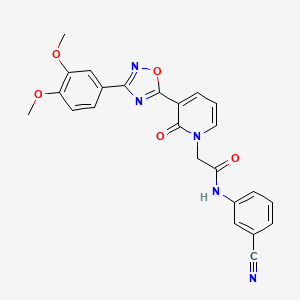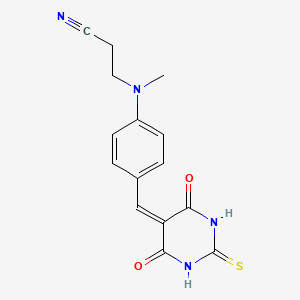
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide is a chemical compound that has been widely used in scientific research. Commonly referred to as DMPI, this compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology. In
Aplicaciones Científicas De Investigación
DMPI has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. DMPI has also been shown to have anti-inflammatory effects and can be used to treat various inflammatory diseases. Additionally, DMPI has been found to have antimicrobial properties and can be used to treat bacterial infections.
Mecanismo De Acción
DMPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMPI has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Furthermore, DMPI has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DMPI has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the proliferation of bacteria. DMPI has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. DMPI is also stable and can be stored for extended periods of time without degradation. However, DMPI has some limitations. It can exhibit cytotoxic effects at high concentrations and can be difficult to dissolve in some solvents.
Direcciones Futuras
There are several areas of future research for DMPI. One area of interest is the development of DMPI analogs with improved pharmacokinetic properties. Another area of interest is the investigation of DMPI's potential as a treatment for neurodegenerative diseases. Additionally, DMPI's potential as an anti-aging agent is an area of ongoing research.
Conclusion:
In conclusion, DMPI is a valuable tool in scientific research due to its ability to modulate various biological pathways. Its synthesis method has been optimized to yield high purity DMPI with a high yield. DMPI has been found to exhibit various biochemical and physiological effects, making it a valuable compound in the field of pharmacology. While it has some limitations, DMPI's potential as a treatment for various diseases and as an anti-aging agent makes it an area of ongoing research.
Métodos De Síntesis
DMPI can be synthesized using a multistep reaction process, starting with the reaction of isonicotinamide with 4-(dimethylamino)-2-chloropyrimidine. The resulting intermediate is then reacted with piperidine to yield DMPI. The synthesis method has been optimized to yield high purity DMPI with a high yield.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-22(2)15-14(20-16(24)13-6-8-18-9-7-13)12-19-17(21-15)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDRKIXPMFHWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563815.png)
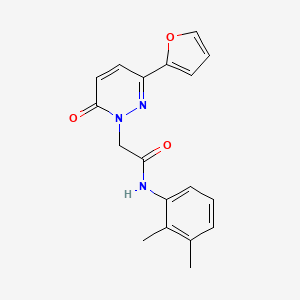


![2-[3-(hydroxymethyl)-2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2563819.png)
